

Spectroscopic Characterization of Dilaurylglycerosulfate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dilaurylglycerosulfate sodium*

Cat. No.: *B10861153*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of **Dilaurylglycerosulfate sodium** (CAS No. 99388-09-7). Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a detailed, predicted spectroscopic profile based on the known spectral characteristics of its constituent functional groups and structural analogs, such as long-chain alkyl sulfates and diacylglycerols. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are discussed in detail, providing a robust framework for the analysis of this and similar sulfated glycerolipid molecules. All quantitative data herein is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

Dilaurylglycerosulfate sodium is an anionic surfactant belonging to the class of sulfated glycerolipids. Its amphiphilic nature, conferred by the presence of two lauryl (C12) fatty acid chains and a polar sulfate group on a glycerol backbone, suggests its potential utility as an emulsifier, stabilizer, or solubilizing agent in various pharmaceutical and research applications. Accurate and thorough characterization of this molecule is paramount for its application in drug

development and formulation, ensuring purity, stability, and performance. This guide outlines the expected spectroscopic signatures of **Dilaurylglycerosulfate sodium** and provides detailed protocols for its analysis.

Chemical Structure and Properties

- IUPAC Name: Sodium; 2,3-bis(dodecanoyloxy)propyl sulfate
- Synonyms: Dilaurin sulfate sodium salt
- CAS Number: 99388-09-7
- Molecular Formula: $C_{27}H_{51}NaO_8S$
- Molecular Weight: 574.7 g/mol

Table 1: Physicochemical Properties of **Dilaurylglycerosulfate Sodium**

Property	Predicted Value/Information
Appearance	White to off-white solid
Solubility	Soluble in water and polar organic solvents
Critical Micelle Concentration (CMC)	Expected to be in the low millimolar range

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Dilaurylglycerosulfate sodium**, providing detailed information about the carbon-hydrogen framework.

3.1.1. Predicted 1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the glycerol backbone, the lauryl chains, and the methylene group adjacent to the sulfate.

Table 2: Predicted 1H NMR Chemical Shifts for **Dilaurylglycerosulfate Sodium**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Glycerol CH ₂ -O-SO ₃	4.2 - 4.4	Multiplet
Glycerol CH-O-CO	5.2 - 5.4	Multiplet
Glycerol CH ₂ -O-CO	4.1 - 4.3	Multiplet
α -CH ₂ of Lauryl Chains (adjacent to C=O)	2.2 - 2.4	Triplet
β -CH ₂ of Lauryl Chains	1.5 - 1.7	Multiplet
(CH ₂) ₉ of Lauryl Chains	1.2 - 1.4	Multiplet
Terminal CH ₃ of Lauryl Chains	0.8 - 0.9	Triplet

3.1.2. Predicted ¹³C NMR Spectral Data

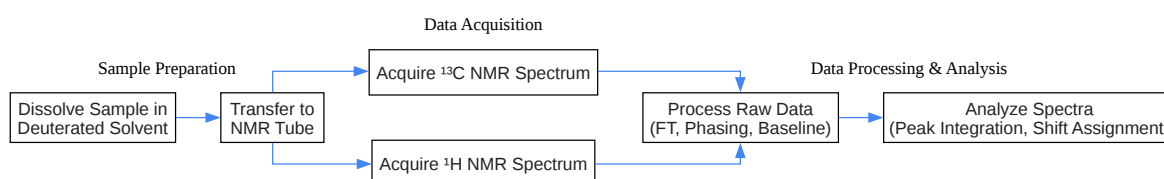
The carbon NMR spectrum will complement the proton data, with characteristic shifts for the carbonyl carbons, the glycerol carbons, and the alkyl chain carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for **Dilaurylglycerosulfate Sodium**

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	172 - 174
Glycerol CH ₂ -O-SO ₃	65 - 68
Glycerol CH-O-CO	70 - 73
Glycerol CH ₂ -O-CO	62 - 65
α -CH ₂ of Lauryl Chains	33 - 35
Alkyl Chain Carbons	22 - 32
Terminal CH ₃ of Lauryl Chains	13 - 15

3.1.3. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Dilaurylglycerosulfate sodium** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters for ¹H NMR:
 - Pulse sequence: Standard zg30 or zg.
 - Number of scans: 16-64.
 - Spectral width: 10-12 ppm.
 - Relaxation delay: 1-2 s.
- Acquisition Parameters for ¹³C NMR:
 - Pulse sequence: Standard zgpg30 with proton decoupling.
 - Number of scans: 1024-4096.
 - Spectral width: 200-220 ppm.
 - Relaxation delay: 2-5 s.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in **Dilaurylglycerosulfate sodium**.

3.2.1. Predicted IR Absorption Bands

The IR spectrum is expected to be dominated by strong absorptions from the sulfate and ester groups, as well as the alkyl chains.

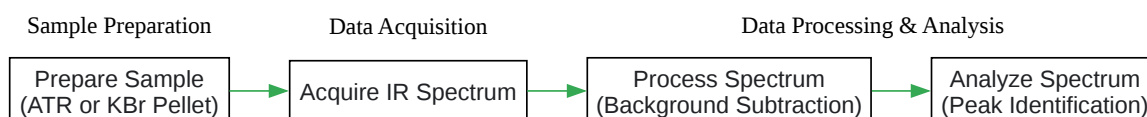
Table 4: Predicted Characteristic IR Absorption Bands for **Dilaurylglycerosulfate Sodium**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
S=O Stretch (asymmetric)	1210 - 1260	Strong
S=O Stretch (symmetric)	1050 - 1080	Strong
C=O Stretch (ester)	1735 - 1750	Strong
C-O Stretch (ester)	1150 - 1250	Strong
C-H Stretch (alkyl)	2850 - 2960	Strong
C-H Bend (alkyl)	1375 - 1470	Medium

3.2.2. Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Dilaurylglycerosulfate sodium**, confirming its identity and structure.

3.3.1. Predicted Mass Spectral Data

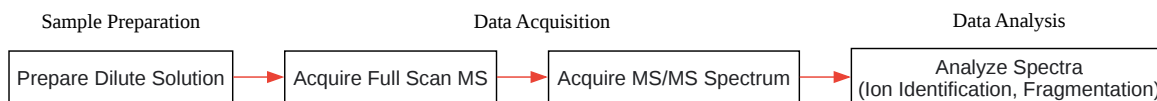
Electrospray ionization (ESI) in negative ion mode is expected to be the most suitable technique.

Table 5: Predicted Key Ions in the Mass Spectrum of **Dilaurylglycerosulfate Sodium** (Negative ESI-MS)

Ion	Predicted m/z	Description
$[M-Na]^-$	551.3	Molecular ion (deprotonated)
$[M-Na-C_{12}H_{23}O_2]^-$	353.1	Loss of a laurate group
$[C_{11}H_{23}COO]^-$	199.2	Laurate anion
$[SO_3]^-$	80.0	Sulfate radical anion

3.3.2. Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.
- Acquisition Parameters (Negative ESI):
 - Ionization mode: Negative.
 - Capillary voltage: 2.5 - 3.5 kV.
 - Nebulizer gas (N_2): 1-2 Bar.
 - Drying gas (N_2): 6-8 L/min at 180-220 $^{\circ}\text{C}$.
 - Mass range: m/z 50-1000.
- Tandem MS (MS/MS): Select the $[M-Na]^-$ ion for collision-induced dissociation (CID) to obtain fragmentation data.
- Data Analysis: Analyze the full scan and MS/MS spectra to identify the molecular ion and characteristic fragment ions.



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Mass Spectrometry Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

3.4.1. Predicted UV-Vis Absorption

Dilaurylglycerosulfate sodium does not contain any significant chromophores that absorb in the UV-Vis region (200-800 nm). Therefore, it is expected to be transparent in a UV-Vis spectrum. This technique is not suitable for the direct characterization of this molecule but can be used to assess the presence of UV-active impurities.

3.4.2. Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., water, methanol).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition Parameters:
 - Scan range: 200 - 800 nm.
 - Blank: Use the same solvent as used for the sample.
- Data Analysis: Examine the spectrum for any absorbance peaks.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of **Dilaurylglycerosulfate sodium**. The detailed methodologies

and expected spectral data for NMR, IR, and MS serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. While experimental verification is essential, the information presented here offers a strong foundation for the identification, structural elucidation, and purity assessment of this and structurally related sulfated glycerolipids. The provided workflows and diagrams offer a clear and logical guide for the analytical process.

- To cite this document: BenchChem. [Spectroscopic Characterization of Dilaurylglycosulfate Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861153#spectroscopic-characterization-of-dilaurylglycosulfate-sodium\]](https://www.benchchem.com/product/b10861153#spectroscopic-characterization-of-dilaurylglycosulfate-sodium)

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com